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molecular formula C10H9F6N B111574 (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine CAS No. 127733-47-5

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine

Cat. No. B111574
M. Wt: 257.18 g/mol
InChI Key: PFVWEAYXWZFSSK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09272966B2

Procedure details

The crude product of 1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane obtained in Example 1-4 was added with palladium-fibroin (18 mg) and methanol (6 mL), and after the atmosphere was replaced with hydrogen, the mixture was stirred at room temperature. After stirring over 1 hour, the reaction mixture was filtered through Celite, and concentrated, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 58.9 mg of α-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([C:16]([F:19])([F:18])[F:17])[CH:7]=1)[CH3:5])=[N+]=[N-].[H][H]>[Pd].CO>[F:13][C:12]([F:14])([F:15])[C:10]1[CH:11]=[C:6]([CH:4]([NH2:1])[CH3:5])[CH:7]=[C:8]([C:16]([F:17])([F:18])[F:19])[CH:9]=1

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring over 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 58.9 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09272966B2

Procedure details

The crude product of 1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane obtained in Example 1-4 was added with palladium-fibroin (18 mg) and methanol (6 mL), and after the atmosphere was replaced with hydrogen, the mixture was stirred at room temperature. After stirring over 1 hour, the reaction mixture was filtered through Celite, and concentrated, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 58.9 mg of α-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([C:16]([F:19])([F:18])[F:17])[CH:7]=1)[CH3:5])=[N+]=[N-].[H][H]>[Pd].CO>[F:13][C:12]([F:14])([F:15])[C:10]1[CH:11]=[C:6]([CH:4]([NH2:1])[CH3:5])[CH:7]=[C:8]([C:16]([F:17])([F:18])[F:19])[CH:9]=1

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring over 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 58.9 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09272966B2

Procedure details

The crude product of 1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane obtained in Example 1-4 was added with palladium-fibroin (18 mg) and methanol (6 mL), and after the atmosphere was replaced with hydrogen, the mixture was stirred at room temperature. After stirring over 1 hour, the reaction mixture was filtered through Celite, and concentrated, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 58.9 mg of α-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([C:16]([F:19])([F:18])[F:17])[CH:7]=1)[CH3:5])=[N+]=[N-].[H][H]>[Pd].CO>[F:13][C:12]([F:14])([F:15])[C:10]1[CH:11]=[C:6]([CH:4]([NH2:1])[CH3:5])[CH:7]=[C:8]([C:16]([F:17])([F:18])[F:19])[CH:9]=1

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring over 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 58.9 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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